Propiram fumarate is derived from propiram, which belongs to the class of compounds known as piperidine derivatives. It is classified under non-steroidal anti-inflammatory drugs (NSAIDs) and is specifically noted for its role as a pain reliever without the addictive properties associated with opioids. Its chemical structure allows it to interact with various receptors in the body, contributing to its analgesic effects.
The synthesis of propiram fumarate involves several key steps:
This multi-step synthesis highlights the complexity involved in producing pharmaceutical-grade compounds.
The molecular formula of propiram fumarate is . Its structure consists of a piperidine ring, which contributes to its pharmacological activity. The compound features a fumarate moiety that enhances its solubility and bioavailability.
Propiram fumarate can undergo various chemical reactions typical of amides and esters, including hydrolysis, substitution, and esterification reactions. Key reactions include:
These reactions are significant for understanding the stability and reactivity of propiram fumarate in biological systems.
The mechanism of action of propiram fumarate involves interaction with central nervous system receptors, particularly targeting pain pathways. It modulates pain perception by inhibiting specific neurotransmitter pathways associated with pain signaling. This action helps alleviate pain without the risks associated with opioid medications.
Research indicates that propiram may also influence inflammatory mediators, further contributing to its analgesic effects . Clinical studies have demonstrated its efficacy in providing significant pain relief compared to placebo treatments.
These properties are crucial for formulation development and ensuring therapeutic efficacy.
Propiram fumarate is primarily used in clinical settings for managing moderate to severe pain. Its applications include:
Propiram fumarate (systematic name: N-(1-methyl-2-piperidinoethyl)-N-(2-pyridyl)propionamide fumarate) emerged from Bayer's systematic exploration of opioid analgesics in the 1960s. The compound was first synthesized in 1963 by Bayer scientists in the United Kingdom, representing a novel member of the ampromide class of synthetic opioids related to phenampromide and diampromide [1]. The initial synthetic route established the foundational chemistry for this compound:
Table 1: Key Intermediates in Propiram Synthesis
Intermediate | Chemical Name | Role in Synthesis |
---|---|---|
I | 1-(1-Piperidinyl)acetone oxime | Starting material for amine synthesis |
II | 1-methyl-2-(1-piperidinyl)ethylamine | Core amine intermediate |
IV | N-(1-methyl-2-piperidinoethyl)propionamide | Precursor for pyridine coupling |
VI | Propiram free base | Active compound before salt formation |
VII | N-[1-methyl-2-(1-piperidinyl)ethyl]-N-(2-pyridyl)amine | Intermediate for alternative acylation route |
This synthetic route provided efficient access to Propiram and established the core structure: a propanamide linker connecting a 2-pyridyl group to a 1-methyl-2-(piperidin-1-yl)ethyl moiety [1] [2] [5]. The fumarate salt form significantly enhanced the compound's stability and solubility, making it suitable for pharmaceutical development in oral, rectal, and injectable formulations [1] [5]. Early studies confirmed excellent oral bioavailability (~97%), supporting its development for oral administration [1].
The development of Propiram occurred during a period of intense pharmacological innovation within Bayer, building upon its legacy in analgesics like aspirin (discovered 1899) and heroin (marketed 1898-1910) [3] [6] [10]. Following the post-World War II restructuring and re-establishment as Farbenfabriken Bayer AG in 1951, Bayer significantly expanded its research and international operations [3] [6]. By the 1960s, Bayer's research strategy focused on:
Table 2: Bayer's Pharmacological Innovation Context for Propiram (1960s-1970s)
Bayer Context | Relevance to Propiram Development |
---|---|
Post-WWII Restructuring (1951) | Re-established R&D capacity enabling new drug discovery programs. |
Expansion into US Market | Drove Phase III trials in US/Canada. |
Focus on Non-Morphinan Opioids | Led to exploration of ampromide scaffold (Propiram class). |
Structure-Activity Relationship (SAR) | Intensive derivative program identified vastly more potent analogues (e.g., 4-phenyl, 3,3-dimethyl). |
Clinical Pain Management Needs | Targeted moderate pain (dentistry, post-op) requiring effective, non-parenteral options. |
Despite its promising profile and successful Phase III trials, Propiram saw only limited global marketing under trade names like Algeril and Dirame (Bay 4503) [1] [5]. This limited adoption was likely influenced by the emergence of other analgesics and the evolving regulatory landscape surrounding opioids during that era.
The core synthesis and application of Propiram itself predate modern electronic patent databases, originating from Bayer's research in the early 1960s (U.S. Patent 3,163,654 is cited as fundamental for pyridine derivatives related to Propiram) [1] [3]. However, the fumarate salt form and specific derivatives have been referenced in later patent literature, often concerning formulation or novel therapeutic applications of related compounds. More recent patents demonstrate the continued relevance of fumarate salt formation and structural motifs reminiscent of Propiram derivatives:
Table 3: Key Patent Claims Involving Fumarate Salts & Structural Motifs Relevant to Propiram
Patent | Primary Compound Class | Relevance to Propiram Fumarate Development | Exemplary Claims |
---|---|---|---|
U.S. 3,163,654 | (N-tertiary aminoalkyl-N-acyl)-amino pyridines | Fundamental Bayer patent covering chemical space including Propiram precursors/directly related compounds. Original synthesis pathway. | Claims pyridine derivatives and preparation methods. Basis for Propiram's chemical lineage [1] [3]. |
WO2015123748A1 | Oxazolo-pyrazine-diones | Broad claims covering pharmaceutically acceptable salts, including fumarate, for novel PDE inhibitors. | "A pharmaceutical composition... wherein said compound is in the form of a salt selected from... fumarate..." [4]. |
WO2021188812A1 | Crystalline Tryptamines (Norpsilocin) | Specific claims to crystalline fumarate salt forms, characterization (PXRD), compositions, and uses. Model for modern salt/crystal form patenting. | "A crystalline form of norpsilocin fumarate characterized by a powder X-ray diffraction (PXRD) pattern..." [7]. |
The patent landscape reflects a continuous evolution from the fundamental compound protection exemplified by early Bayer patents like US3163654 for Propiram-like structures, towards sophisticated claims encompassing specific salt forms (like fumarate) and crystalline polymorphs to enhance stability, bioavailability, and manufacturability, as seen in WO2021188812A1 [1] [4] [7]. While the core Propiram structure itself is no longer a primary focus of new patent claims, the strategies developed for its formulation (fumarate salt) and the exploration of its structural space (highly potent piperidine modifications) remain highly relevant in contemporary pharmaceutical chemistry.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: